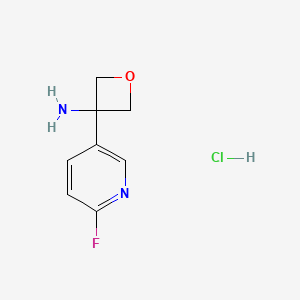
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated pyridine ring, an oxetane ring, and an amine group, making it a versatile molecule for further chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated pyridine derivative is reacted with an oxetane precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions can introduce new substituents onto the oxetane ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, oxetane derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with enzymes and receptors, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is unique due to its combination of fluorinated pyridine, oxetane, and amine functionalities. Similar compounds include:
3-(3-Pyridyl)oxetan-3-amine;hydrochloride: Lacks fluorination.
3-(6-Fluoro-3-pyridyl)ethanol: Contains an alcohol group instead of an oxetane ring.
3-(6-Fluoro-3-pyridyl)amine: Lacks the oxetane ring.
Propriétés
Formule moléculaire |
C8H10ClFN2O |
|---|---|
Poids moléculaire |
204.63 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-2-1-6(3-11-7)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
Clé InChI |
WLZWBBPTTQSNHC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CN=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)


![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)

![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)




![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
